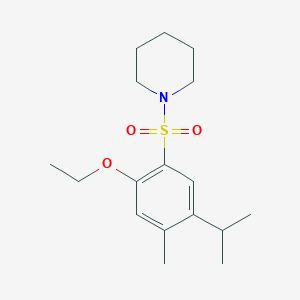
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether, also known as EIPPE, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes.
作用机制
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether inhibits the activity of PKC by binding to the regulatory domain of the enzyme. This prevents the activation of PKC by diacylglycerol (DAG) and calcium ions, which are the physiological activators of PKC. The inhibition of PKC activity by Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic animals.
Biochemical and Physiological Effects:
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by inhibiting the activity of PKC, which is overexpressed in many types of cancer. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether also improves insulin sensitivity in diabetic animals by inhibiting the activity of PKC, which is implicated in the development of insulin resistance. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has also been shown to have anti-inflammatory effects by inhibiting the activity of PKC, which is involved in the activation of inflammatory cells.
实验室实验的优点和局限性
One of the advantages of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is its potency as a PKC inhibitor. It has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide. However, one of the limitations of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is its low solubility in water, which makes it difficult to use in in vitro experiments.
未来方向
There are several future directions for the research on Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether. One of the potential applications of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is in the treatment of cancer. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to induce apoptosis in cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer. Another potential application of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is in the treatment of diabetes. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to improve insulin sensitivity in diabetic animals, making it a potential therapeutic agent for diabetes. Further research is needed to explore the potential therapeutic applications of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether in these and other diseases.
合成方法
The synthesis of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether involves the reaction of 4-isopropyl-5-methyl-2-nitrophenol with piperidine-1-sulfonic acid, followed by the reduction of the resulting nitro compound with sodium dithionite. The final step involves the etherification of the resulting amine with ethyl iodide. The yield of Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether is approximately 50%.
科学研究应用
Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been extensively studied for its potential therapeutic applications. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. Ethyl 4-isopropyl-5-methyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to inhibit the activity of PKC, making it a potential therapeutic agent for these diseases.
属性
分子式 |
C17H27NO3S |
|---|---|
分子量 |
325.5 g/mol |
IUPAC 名称 |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C17H27NO3S/c1-5-21-16-11-14(4)15(13(2)3)12-17(16)22(19,20)18-9-7-6-8-10-18/h11-13H,5-10H2,1-4H3 |
InChI 键 |
JWVHDNAXDKPKFE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCCC2 |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







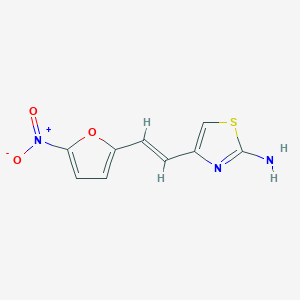
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
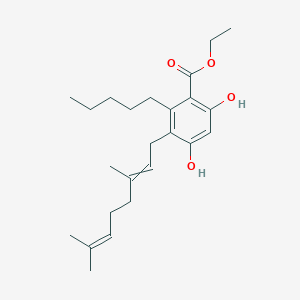
![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
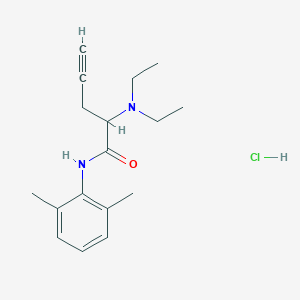
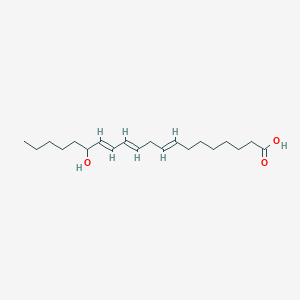



![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)